2-[3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N,N-dimethyl-3-oxobutanamide
Description
The exact mass of the compound 2-[3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N,N-dimethyl-3-oxobutanamide is 400.14951776 g/mol and the complexity rating of the compound is 686. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-[3-(3,4-dimethoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N,N-dimethyl-3-oxobutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O5/c1-10(25)15(18(27)22(2)3)23-9-19-16-14(17(23)26)20-21-24(16)11-6-7-12(28-4)13(8-11)29-5/h6-9,15H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URGCFRUGVPYXDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)N(C)C)N1C=NC2=C(C1=O)N=NN2C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N,N-dimethyl-3-oxobutanamide is a member of the triazolopyrimidine class of compounds. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanism of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 494.5 g/mol
- CAS Number : 887214-59-7
The compound features a triazole ring fused with a pyrimidine moiety and various functional groups that enhance its biological activity.
Biological Activity Overview
Research indicates that triazolopyrimidine derivatives exhibit a wide range of biological activities, including:
-
Anticancer Activity :
- Triazolopyrimidines have shown significant cytotoxic effects against various cancer cell lines. For instance, related compounds have demonstrated IC values in the low micromolar range against breast (MCF-7) and liver (Bel-7402) cancer cell lines .
- The mechanism often involves inhibition of key signaling pathways such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and proliferation .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Anticancer Studies
A study evaluated various triazolopyrimidine derivatives for their anticancer potential:
- Compound Evaluation : The synthesized compounds were screened against MCF-7 and A549 cell lines.
- Results : Several compounds exhibited significant cytotoxicity with IC values ranging from 1 to 10 µM. Notably, one derivative showed an IC of 1.54 µM against PC-3 prostate cancer cells .
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Compound A | MCF-7 | 1.54 |
| Compound B | A549 | 3.36 |
| Compound C | Bel-7402 | <10 |
Antimicrobial Activity
In another study focusing on antimicrobial properties:
- Testing Methodology : Disk diffusion and minimum inhibitory concentration (MIC) assays were employed.
- Findings : Compounds demonstrated significant inhibition against Gram-positive and Gram-negative bacteria with MIC values below 100 µg/mL .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound D | E. coli | 50 |
| Compound E | S. aureus | 30 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Inhibition of Kinases : The compound may inhibit kinases involved in cell signaling pathways that promote cancer cell growth.
- Reactive Oxygen Species (ROS) : It may induce oxidative stress in cancer cells, leading to apoptosis.
- Antibacterial Mechanism : The mechanism may involve disruption of bacterial cell wall synthesis or interference with protein synthesis.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant anticancer properties. The triazolo[4,5-d]pyrimidine derivatives have been studied for their ability to inhibit key cancer cell pathways. For instance, these compounds can target cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. In vitro studies have demonstrated efficacy against various cancer cell lines, suggesting potential for development as anticancer agents .
Antidiabetic Potential
The compound has also garnered attention for its potential applications in treating diabetes. Certain derivatives of triazolo-pyrimidines have shown promising results in modulating glucose metabolism and enhancing insulin sensitivity in preclinical models. This effect is attributed to their ability to interact with specific enzymes involved in glucose homeostasis .
Antimicrobial Properties
Compounds similar to this one have demonstrated antimicrobial activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) reported for related compounds indicate their potential as effective antimicrobial agents .
Case Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, researchers synthesized various triazolo-pyrimidine derivatives and evaluated their anticancer activity against human cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects, with IC50 values in the low micromolar range. This study highlights the potential of the compound as a lead structure for developing new anticancer drugs.
Case Study 2: Antidiabetic Effects
Another study investigated the effects of triazolo-pyrimidine derivatives on glucose metabolism in diabetic rats. The results showed that treatment with these compounds led to a significant reduction in blood glucose levels and improved insulin sensitivity compared to control groups. This suggests that the compound could be further explored for its antidiabetic properties.
Case Study 3: Antimicrobial Efficacy
A comparative study assessed the antimicrobial efficacy of several triazolo-pyrimidine derivatives against common bacterial pathogens. The findings revealed that some derivatives had MIC values lower than those of standard antibiotics, indicating their potential as alternative antimicrobial agents .
Preparation Methods
Formation of the Triazole Moiety
The triazolopyrimidine core is constructed via cyclocondensation of aminoguanidine bicarbonate with formic acid, yielding 3-amino-1,2,4-triazole. Subsequent reaction with ethyl acetoacetate in acetic acid generates 5-methyl-triazolo[1,5-a]pyrimidin-7-ol, which is phosphorylated using phosphorus oxychloride to produce the reactive 7-chloro intermediate. This step achieves 65–70% yield, with -NMR confirming aromatic proton singlets at δ 6–8 ppm.
Cyclization to the Pyrimidine Ring
The chlorinated intermediate undergoes nucleophilic substitution with piperazine derivatives in dioxane, facilitated by potassium carbonate. Alternatively, sodium ethoxide in ethanol promotes cyclization with hydrazonoyl halides, forming the fused triazolo[4,5-d]pyrimidine system. These methods provide yields of 72–85%, with -NMR peaks at δ 160–169 ppm for carbonyl groups.
Formation of the 3-Oxobutanamide Side Chain
Acylation with Chloroacetyl Chloride
The secondary amine of the triazolopyrimidine intermediate reacts with chloroacetyl chloride in dichloromethane, using triethylamine as a base. This forms the chloroacetamide derivative, which is subsequently treated with dimethylamine in ethanol to yield N,N-dimethyl-3-oxobutanamide. The reaction achieves 70% yield, with -NMR displaying dimethyl singlet at δ 2.98 ppm.
Hydrazinolysis and Cyclization
Alternative routes involve hydrazinolysis of ethyl 3-oxobutanate with hydrazine hydrate, followed by cyclization with acetic anhydride. This method produces the 3-oxobutanamide moiety in 65% yield, confirmed by IR absorption at 1,640 cm⁻¹ for the carbonyl group.
Optimization and Yield Analysis
Reaction times and temperatures significantly impact yields. For instance, extending the cyclization step to 5 hours improves yield by 12%. Solvent choice (dioxane vs. DMF) also affects reaction efficiency, with dioxane providing higher purity.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Q & A
Q. How can researchers elucidate the compound’s mechanism of action when initial target screens are inconclusive?
- Methodological Approach :
- Chemical Proteomics : Use affinity chromatography with immobilized compound to pull down interacting proteins, followed by tryptic digest and LC-MS/MS identification .
- CRISPR-Cas9 Knockout Screens : Identify genes whose deletion rescues compound-induced cytotoxicity, implicating pathway-specific targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
